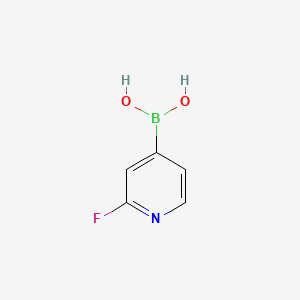

2-Fluoropyridine-4-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGBZJJAGLSBPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382635 | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401815-98-3 | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropyridine-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-4-boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its utility primarily stems from its role as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1] The presence of a fluorine atom on the pyridine (B92270) ring can modulate the electronic properties, reactivity, and pharmacokinetic profile of resulting compounds, making it a valuable moiety in drug design and the development of targeted therapies.[1][2] This guide provides a comprehensive overview of the known physical properties of this compound, details experimental protocols for their determination, and illustrates a key synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis for critical applications.

| Property | Value | Source |

| Molecular Formula | C5H5BFNO2 | [3][4] |

| Molecular Weight | 140.91 g/mol | [3][4] |

| Melting Point | ~195°C (with decomposition) | [4] |

| Boiling Point | 326.8 ± 52.0 °C (Predicted) | |

| Density | 1.34 ± 0.1 g/cm³ (Predicted) | |

| pKa | 6.51 ± 0.10 (Predicted) | |

| Solubility | Soluble in Methanol (B129727) | |

| Appearance | White to off-white crystalline powder |

Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties of this compound are outlined below. While specific experimental data for this compound is not extensively published in primary literature, the following represents standard and robust protocols for boronic acids.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 10-20 °C/min initially.

-

Within 20 °C of the expected melting point (~195 °C), the heating rate is reduced to 1-2 °C/min to ensure thermal equilibrium.

-

The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range from onset to completion.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a given solvent can be quantitatively determined using the shake-flask method, a widely accepted protocol.

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., methanol, water, DMSO) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle.

-

A sample of the supernatant is carefully removed and filtered through a fine-pore membrane filter to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a calibration curve prepared with known concentrations of the compound.

-

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the boronic acid functionality can be determined by potentiometric titration.

Methodology:

-

A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution using a precision burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthetic Workflow

The synthesis of this compound is a critical process for its application in research and development. A common synthetic route involves the lithiation of a halogenated pyridine precursor followed by reaction with a borate (B1201080) ester. The following diagram illustrates a typical experimental workflow for its synthesis.

Caption: A representative multi-step synthesis workflow for this compound.

References

A Comprehensive Technical Guide to 2-Fluoropyridine-4-boronic acid (CAS: 401815-98-3)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document consolidates essential physicochemical data, safety information, detailed experimental protocols for its synthesis, and its significant applications, particularly in the realm of drug discovery.

Physicochemical and Safety Data

This compound is a solid, white to almost white powder or crystal.[1][2][3] Its unique structural features make it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 401815-98-3 | [1] |

| Molecular Formula | C5H5BFNO2 | [1][2] |

| Molecular Weight | 140.91 g/mol | [1] |

| Melting Point | ca. 195°C | [3] |

| Boiling Point | 326.8±52.0 °C (Predicted) | [3] |

| Density | 1.34±0.1 g/cm3 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | White to pale cream to pale yellow powder | [2] |

| pKa | 6.51±0.10 (Predicted) | [3] |

Table 2: Safety and Hazard Information

| Hazard Statement | Precautionary Statement | Source(s) |

| H315: Causes skin irritation.[4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] | [4][5] |

| H319: Causes serious eye irritation.[4][5] | P264: Wash thoroughly after handling.[4] | [4] |

| H335: May cause respiratory irritation.[4] | P271: Use only outdoors or in a well-ventilated area.[4] | [4] |

| - | P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] | [4] |

| - | P302+P352: IF ON SKIN: Wash with soap and water.[4] | [4] |

| - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[4] | [4] |

| - | P403+P233: Store in a well ventilated place. Keep container tightly closed.[4] | [4] |

| - | P405: Store locked up.[4] | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a halogen-metal exchange reaction followed by borylation. The following protocol is a detailed method starting from 4-bromo-2-fluoropyridine (B161659).[6]

Experimental Protocol: Synthesis from 4-bromo-2-fluoropyridine

Materials:

-

4-bromo-2-fluoropyridine

-

Triisopropyl borate (B1201080)

-

Anhydrous Toluene (B28343)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexane)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (30.0 g, 0.17 mol) and triisopropyl borate (38.4 g, 0.20 mol) in a solvent mixture of anhydrous toluene and THF (4:1 ratio, 250 mL).[6]

-

Cool the reaction mixture to -78 °C.[6]

-

Slowly add n-butyllithium (80 mL, 0.20 mol, 2.5 M in hexane) dropwise over 30 minutes, maintaining the temperature at -78 °C.[6]

-

After the addition is complete, continue stirring at -78 °C for an additional 30 minutes.[6]

-

Gradually warm the reaction mixture to -20 °C over a period of 1 hour.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the eluent to confirm the consumption of the starting material.[6]

-

Once the reaction is complete, acidify the mixture to a pH of 2 with 3N HCl (50 mL) and stir at room temperature for 15 minutes.[6]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate (150 mL) and water (150 mL).[6]

-

Separate the organic layer and wash it sequentially with water and brine.[6]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid (22.0 g, 91% yield).[6]

Applications in Research and Development

This compound is a pivotal intermediate in the synthesis of complex organic molecules, with significant applications in several fields.

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals.[7] Its incorporation into drug candidates can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacokinetic and pharmacodynamic profiles. Boronic acids, in general, have gained prominence in medicinal chemistry, as exemplified by the FDA-approved drug bortezomib.[8] The boronic acid moiety can act as a pharmacophore, engaging in unique interactions with biological targets.[8]

Organic Synthesis

The primary application of this compound in organic synthesis is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures from readily available starting materials. The fluorine substituent on the pyridine (B92270) ring can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in these coupling reactions.

Material Science and Agrochemicals

Beyond pharmaceuticals, this compound is utilized in the development of advanced materials, including polymers and coatings, where its specific chemical properties are advantageous.[7] It also finds applications in the synthesis of agrochemicals, contributing to the creation of effective pesticides and herbicides.[7]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9][10] Some sources recommend refrigeration or storage in a freezer under an inert atmosphere at -20°C.[3][11] It is incompatible with strong oxidizing agents.[11]

Spectroscopic Data

Characterization of this compound is typically performed using various spectroscopic techniques. Proton NMR (¹H NMR), Carbon-13 NMR (¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data are available from various suppliers and in the literature to confirm the structure and purity of the compound.[12][13]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of this compound. For further detailed information, consulting the cited sources is recommended.

References

- 1. This compound AldrichCPR | 401815-98-3 [sigmaaldrich.cn]

- 2. This compound, 95%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound(401815-98-3) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Synthesis of 2-Fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoropyridine-4-boronic acid from 4-bromo-2-fluoropyridine (B161659), a key transformation for accessing a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic protocol, quantitative data, and experimental workflows to support researchers in their scientific endeavors.

Introduction

This compound is a valuable synthetic intermediate widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the 2-fluoropyridin-4-yl moiety into complex molecules. The presence of the fluorine atom can significantly modulate the physicochemical and biological properties of the target compounds, including their metabolic stability, pKa, and binding affinity to biological targets. This guide focuses on a common and efficient method for the preparation of this compound via a lithiation-borylation reaction of 4-bromo-2-fluoropyridine.

Synthetic Pathway

The synthesis of this compound from 4-bromo-2-fluoropyridine is typically achieved through a lithium-halogen exchange followed by borylation with a trialkyl borate (B1201080). The resulting boronate ester is then hydrolyzed to afford the desired boronic acid.

An In-depth Technical Guide to the Stability and Storage of 2-Fluoropyridine-4-boronic Acid

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. 2-Fluoropyridine-4-boronic acid is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making its stability a critical factor in its application.[1] This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, including potential degradation pathways and protocols for stability assessment.

Core Stability Profile and Handling

This compound is a solid, typically a white to pale cream or yellow powder.[2] Like many boronic acids, especially heterocyclic derivatives, it is sensitive to environmental factors. The primary concerns for the stability of this compound are moisture, air (oxygen), light, and heat.[3][4][5] Exposure to these can lead to degradation, impacting its purity and reactivity.

Key Handling Precautions:

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, safety goggles, and a lab coat.[4][7][8]

-

Avoid Contamination: Keep away from incompatible materials such as strong oxidizing agents, acids, and strong bases.[4][5]

-

Electrostatic Discharge: Take measures to prevent the buildup of electrostatic charge, especially when handling large quantities.[9]

Recommended Storage Conditions

Proper storage is crucial to maintain the quality of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

| Parameter | Recommended Condition | Rationale and References |

| Temperature | Store refrigerated (-20°C to 8°C). | To minimize thermal degradation and slow down potential decomposition reactions.[3][9] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and degradation from atmospheric moisture.[3] |

| Container | Keep in a tightly sealed, opaque container. | To protect from moisture and light.[3][6][7] Containers should be carefully resealed after opening.[9] |

| Moisture | Store in a dry, well-ventilated place. The compound is moisture-sensitive. | Boronic acids can dehydrate to form boroxines or undergo hydrolysis, affecting their reactivity.[10] |

| Light | Protect from light. | Exposure to light can potentially catalyze degradation reactions.[4] |

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the instability of 2-heterocyclic boronic acids is a known issue.[11] The primary degradation pathways are believed to be protodeboronation, oxidation, and polymerization.[11]

-

Protodeboronation: This is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the corresponding parent heterocycle (2-fluoropyridine in this case). This process can be accelerated by moisture and acidic or basic conditions.

-

Oxidation: The boronic acid group can be oxidized, particularly in the presence of air, leading to the formation of the corresponding phenol (B47542) (2-fluoro-4-hydroxypyridine) and boric acid.

-

Polymerization/Anhydride Formation: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, but the presence of boroxines can complicate stoichiometry in reactions.

The following diagram illustrates a potential degradation pathway for this compound.

Caption: Potential degradation routes for this compound.

Experimental Protocol for Stability Assessment

To ensure the quality of this compound for sensitive applications, a stability assessment can be performed. The following is a generalized protocol.

Objective: To assess the stability of this compound under various stress conditions over time.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers (pH 4, 7, 9)

-

Forced degradation equipment (oven, UV lamp)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Reference standard of this compound

Methodology:

-

Initial Analysis (Time Zero):

-

Perform an initial analysis of the this compound sample to determine its initial purity. This will serve as the baseline.

-

Use a validated HPLC method to quantify the parent compound and any existing impurities.

-

-

Sample Preparation and Storage:

-

Aliquot the boronic acid into several vials.

-

Expose the vials to different stress conditions:

-

Thermal Stress: Place samples at elevated temperatures (e.g., 40°C, 60°C).

-

Photolytic Stress: Expose samples to UV light.

-

Humidity Stress: Store samples in a humidity chamber (e.g., 75% RH).

-

Solution Stability: Prepare solutions of the boronic acid in different buffers (acidic, neutral, basic) and solvents relevant to its use.

-

-

-

Time Point Analysis:

-

At predetermined time points (e.g., 1 week, 2 weeks, 1 month), remove a sample from each stress condition.

-

Analyze the samples by HPLC to quantify the remaining amount of this compound and identify any degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition and time point.

-

If possible, identify the major degradation products by techniques such as LC-MS.

-

Plot the degradation profiles to understand the rate of degradation under different conditions.

-

The following diagram illustrates the experimental workflow for a stability study.

Caption: Workflow for assessing the stability of this compound.

By adhering to the recommended storage and handling conditions and being aware of the potential degradation pathways, researchers can ensure the integrity of this compound, leading to more reliable and successful synthetic outcomes. For critical applications, conducting a stability study is a prudent measure to validate the quality of the reagent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. H27630.06 [thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Fluoropyridine-4-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its chemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and material science.

Core Chemical Properties

This compound is an organoboron compound valued for its utility in cross-coupling reactions. The presence of a fluorine atom on the pyridine (B92270) ring enhances its electronic properties, influencing reactivity and selectivity in various chemical transformations.

Data Summary: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| Molecular Formula | C5H5BFNO2 | [1][2][3][4] |

| Molecular Weight | 140.91 g/mol | [1][2][3] |

| CAS Number | 401815-98-3 | [1][3][4] |

| IUPAC Name | (2-fluoropyridin-4-yl)boronic acid | [4] |

| Appearance | White to pale cream or pale yellow powder | [4] |

| Purity | Typically ≥94.0% - 97% | [4][5] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are crucial for its effective utilization in research and development.

2.1. Synthesis of this compound

A common synthetic route involves the borylation of 4-bromo-2-fluoropyridine (B161659).[6]

Materials and Reagents:

-

4-bromo-2-fluoropyridine

-

Triisopropyl borate (B1201080)

-

n-Butyllithium (2.5 M in hexane)

-

Anhydrous Toluene (B28343)

-

Anhydrous Tetrahydrofuran (THF)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-fluoropyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of anhydrous toluene and THF.

-

Cool the reaction mixture to -78 °C.

-

Slowly add n-butyllithium (1.2 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

-

Gradually warm the reaction to -20 °C over a period of 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.

-

Once the starting material is consumed, acidify the reaction mixture to a pH of 2 with 3N HCl and stir at room temperature for 15 minutes.

-

Perform a liquid-liquid extraction with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield this compound as a white solid.[6]

2.2. Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[7][8]

General Protocol:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., potassium carbonate, 2.0 eq).[8]

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a suitable solvent (e.g., 1,4-dioxane (B91453) and water).[8]

-

Purge the mixture with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[8]

-

After cooling to room temperature, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).[8]

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

Key Applications in Research and Development

The unique structural and electronic properties of this compound make it a valuable tool in several scientific disciplines.[7]

-

Pharmaceutical Development : It serves as a critical building block in the synthesis of complex pharmaceutical compounds.[7] The incorporation of the 2-fluoropyridine (B1216828) moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[9] It is particularly noted for its use in developing drugs for neurological disorders and in cancer research.[7]

-

Organic Synthesis : Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating complex organic molecules and biaryl structures efficiently.[7][8]

-

Material Science : The compound is also utilized in the creation of advanced materials, such as polymers and coatings, where its specific chemical properties are advantageous.[7]

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound | 401815-98-3 [chemicalbook.com]

- 3. This compound, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound, 95%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Boronic Acids: Versatile Building Blocks in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged as indispensable tools in organic synthesis, medicinal chemistry, and materials science.[1][2] First synthesized in 1860 by Edward Frankland, their stability, low toxicity, and versatile reactivity have propelled them to the forefront of modern chemical research.[3][4] This technical guide provides a comprehensive overview of boronic acids, detailing their synthesis, key reactions, and diverse applications, with a focus on practical experimental protocols and quantitative data to aid researchers in their effective utilization.

Core Properties and Synthesis

Boronic acids act as mild Lewis acids due to the electron-deficient nature of the boron atom.[3][5] This property is central to their reactivity, particularly their ability to form reversible covalent bonds with diols, a characteristic exploited in sensor technology.[3][6] They are generally stable, crystalline solids with high melting points, and many are commercially available.[3]

The synthesis of boronic acids can be achieved through several reliable methods, primarily involving the reaction of organometallic reagents with borate (B1201080) esters.[4]

Experimental Protocol: General Synthesis of Arylboronic Acids

A common and robust method for preparing arylboronic acids involves the reaction of an aryl Grignard reagent with trialkyl borate followed by acidic hydrolysis.[1]

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Triisopropyl borate (1.5 equiv)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Activate magnesium turnings in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is typically initiated with gentle heating.

-

After the formation of the Grignard reagent is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

-

Slowly add triisopropyl borate to the cooled Grignard solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization or column chromatography.

Key Applications in Organic Synthesis

Boronic acids are cornerstone reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is most prominently showcased in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed cross-coupling of boronic acids with organic halides or triflates, known as the Suzuki-Miyaura reaction, is a powerful method for the synthesis of biaryls, vinylarenes, and polyenes.[7][8] This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[8]

Materials:

-

Aryl bromide (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Anhydrous sodium sulfate

Procedure:

-

To an oven-dried flask, add the aryl bromide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC/MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative yields under different conditions for the coupling of 4-chlorotoluene (B122035) with phenylboronic acid.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 95 |

| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |

| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85 |

| PdCl₂(dppf) (2) | - | K₂CO₃ (2) | DMF | 90 | 88 |

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine, alcohol, or thiol.[2] This reaction is advantageous as it can often be performed under mild conditions, open to the air, and at room temperature.[2][11]

The following procedure details the N-arylation of imidazole (B134444) with phenylboronic acid.[12]

Materials:

-

Phenylboronic acid (1.2 equiv)

-

Imidazole (1.0 equiv)

-

Copper(II) acetate (B1210297) (Cu(OAc)₂, 10 mol%)

-

Pyridine (B92270) (2.0 equiv)

Procedure:

-

In a flask, dissolve phenylboronic acid, imidazole, and copper(II) acetate in dichloromethane.

-

Add pyridine to the mixture.

-

Stir the reaction mixture at room temperature and open to the air for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-arylated imidazole.

The yield of the Chan-Lam coupling is influenced by the copper source, solvent, and the nature of the nucleophile. The table below presents data for the coupling of phenylboronic acid with various nucleophiles.

| Nucleophile | Copper Source (mol%) | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Cu(OAc)₂ (10) | DCM | 25 | 85 |

| Phenol | Cu(OAc)₂ (10) | DCM | 25 | 90 |

| Imidazole | Cu(OTf)₂ (8) | Methanol | 25 | >95 |

| Benzylamine | CuI (10) | DMF | 100 | 78 |

Boronic Acids in Medicinal Chemistry and Drug Development

The unique properties of boronic acids have led to their increasing use in medicinal chemistry.[1] The boron atom in boronic acid-containing drugs can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes, leading to potent and selective inhibition.[3]

A prime example is Bortezomib (Velcade®) , a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[1] The boronic acid moiety is crucial for its mechanism of action, forming a tetrahedral intermediate with the N-terminal threonine of the 20S proteasome.

Other FDA-approved boronic acid drugs include Vaborbactam, a β-lactamase inhibitor, and Ixazomib, another proteasome inhibitor.[1] The growing number of boronic acid-based drugs in clinical trials highlights the significance of this compound class in modern drug discovery.[13]

Boronic Acids as Chemical Sensors

The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application as chemical sensors, particularly for carbohydrates like glucose. This interaction is pH-dependent, with the boronic acid existing in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form, the latter of which binds more strongly to diols.[3]

Fluorescent boronic acid-based sensors are designed with a fluorophore appended to the boronic acid. Upon binding to a diol, changes in the electronic properties of the boron atom can modulate the fluorescence of the reporter, leading to a detectable signal.

Experimental Protocol: Fluorescent Glucose Sensing

This protocol outlines a general procedure for detecting glucose using a fluorescent boronic acid probe.[13]

Materials:

-

Fluorescent boronic acid probe stock solution (e.g., in DMSO)

-

Phosphate (B84403) buffer solution (pH 7.4)

-

Glucose stock solution of known concentration

-

Fluorometer

Procedure:

-

Prepare a series of glucose solutions of varying concentrations in the phosphate buffer.

-

To each solution, add a small, constant amount of the fluorescent boronic acid probe stock solution.

-

Incubate the solutions at a constant temperature for a set period to allow for binding equilibrium to be reached.

-

Measure the fluorescence intensity of each solution using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Plot the fluorescence intensity versus the glucose concentration to generate a calibration curve.

-

The concentration of glucose in an unknown sample can be determined by measuring its fluorescence under the same conditions and interpolating from the calibration curve.

Conclusion

Boronic acids are remarkably versatile and powerful building blocks in organic chemistry. Their unique reactivity, stability, and low toxicity have established them as essential reagents in a wide array of synthetic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Beyond their role in synthesis, their application in medicinal chemistry as enzyme inhibitors and in the development of chemical sensors continues to expand. The detailed protocols and data presented in this guide are intended to equip researchers with the practical knowledge needed to effectively harness the potential of boronic acids in their scientific endeavors. As research continues to uncover new facets of their chemistry, the importance of boronic acids in advancing the fields of chemistry, biology, and medicine is set to grow even further.

References

- 1. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. wwjmrd.com [wwjmrd.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chan-Lam Coupling [organic-chemistry.org]

- 12. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Ascendant Trajectory of Halopyridinylboronic Acids: A Technical Primer on Synthesis and Application

For Immediate Release

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities serves as a cornerstone for innovation. Among these, halopyridinylboronic acids have emerged as a class of compounds with significant potential, primarily as versatile building blocks in the synthesis of complex molecules and as active pharmacophores. This technical guide provides an in-depth exploration of the discovery and synthesis of novel halopyridinylboronic acids, offering detailed experimental protocols and summarizing key quantitative data for researchers, scientists, and professionals in drug development.

Discovery and Strategic Importance

Halopyridinylboronic acids are heterocyclic organoboron compounds that have garnered considerable attention due to their utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The presence of a halogen atom on the pyridine (B92270) ring provides a reactive handle for further functionalization, making these compounds highly valuable in the generation of diverse chemical libraries for drug screening.

Core Synthetic Methodologies

The primary route for the synthesis of novel halopyridinylboronic acids involves a regioselective halogen-metal exchange reaction, followed by borylation. The choice of organolithium reagent and reaction conditions is critical for achieving high regioselectivity and yields.

A prevalent method employs the use of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to induce a halogen-metal exchange on a dihalopyridine precursor at low temperatures. This is followed by quenching the resulting lithiated intermediate with a trialkyl borate (B1201080), such as triisopropyl borate, to form the corresponding boronate ester. Subsequent hydrolysis then yields the desired halopyridinylboronic acid.

General Synthetic Workflow

The synthesis of halopyridinylboronic acids can be conceptually broken down into a few key stages, as illustrated in the workflow diagram below.

Quantitative Data Summary

The following tables summarize the yields for the synthesis of representative halopyridinylboronic acids, showcasing the efficiency of the described synthetic routes.

| Compound Name | Starting Material | Reagents | Yield (%) | Reference |

| 2-Pyridineboronic acid | 2-Bromopyridine (B144113) | n-BuLi, Triisopropyl borate | 81 | [1] |

| Pyridine-4-boronic acid | 4-Bromopyridine (B75155) | n-BuLi, Trimethyl borate | 65 | [2] |

| (2-Fluoropyridin-4-yl)boronic acid | 4-Bromo-2-fluoropyridine | n-BuLi, Triisopropyl borate | 91 | [3] |

Detailed Experimental Protocols

Synthesis of 2-Pyridineboronic Acid[1]

To a solution of 2-bromopyridine (10 mmol) and triisopropyl borate (20 mmol) in a mixture of anhydrous toluene (B28343) (14 mL) and THF (7 mL) at -30 °C under a nitrogen atmosphere, a 1.6 M solution of n-butyllithium in hexane (B92381) (10 mmol) is added dropwise. The reaction mixture is stirred at -30 °C for 3 hours, then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is quenched by the slow addition of concentrated hydrochloric acid (1 mL). The mixture is then poured into ice water, and the pH is adjusted to 8 with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic layers are washed with 5% brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford 2-pyridineboronic acid.

Synthesis of Pyridine-4-boronic Acid[2]

Under an argon atmosphere, 4-bromopyridine (10 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (40 mL) and cooled to -78 °C. A 2.2 M solution of n-butyllithium in hexanes (11 mmol) is added dropwise, and the reaction is stirred for 1 hour at -78 °C. Trimethyl borate (4 mL) is then added, and the mixture is stirred for an additional hour at low temperature before being allowed to warm to room temperature overnight. The reaction is quenched with 2 M hydrochloric acid, and the product is purified by recrystallization from n-hexane.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of halopyridinylboronic acids is their use in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted pyridines. This reaction is a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.

General Protocol for Suzuki-Miyaura Coupling[4]

A mixture of the aryl halide (1 mmol), the halopyridinylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.5 mol%), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene or a mixture of DME and water) is stirred at elevated temperature (typically 80-100 °C) under an inert atmosphere until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired coupled product.

Biological Significance and Future Directions

While the primary role of novel halopyridinylboronic acids has been as synthetic intermediates, the broader class of boronic acids has shown significant biological activity. Boronic acid derivatives are known to be potent enzyme inhibitors, with bortezomib, a proteasome inhibitor, being a notable example in cancer therapy. Research has also explored heterocyclic boronic acids as inhibitors of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which contributes to antibiotic resistance.[4]

The potential for halopyridinylboronic acids to act as inhibitors of key biological targets is an active area of research. The boron atom's ability to form reversible covalent bonds with active site serine or threonine residues in enzymes makes this class of compounds particularly interesting for the design of novel therapeutics.

The continued exploration of the synthesis and biological evaluation of novel halopyridinylboronic acids holds significant promise for the future of drug discovery. The development of more efficient and selective synthetic methods, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Fluoropyridine-4-boronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the pyridine (B92270) nitrogen significantly influences the electronic properties of the molecule, making it an attractive component for creating novel compounds with desirable pharmacokinetic and physicochemical properties. These application notes provide a detailed protocol for the Suzuki coupling of this compound with aryl halides, a summary of typical reaction conditions, and an example of its application in the development of kinase inhibitors.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The base is crucial for the activation of the boronic acid to facilitate the transmetalation step.

Experimental Protocols

The following is a representative protocol for the Suzuki coupling of this compound with an aryl bromide. This protocol may require optimization depending on the specific aryl halide used.

Materials and Reagents:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Reaction Setup and Procedure:

-

Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (1-5 mol%).

-

Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2-3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Data Presentation: Representative Reaction Conditions

The optimal conditions for the Suzuki coupling of this compound can vary depending on the coupling partner. The following table summarizes typical conditions reported for the coupling of similar fluorinated pyridine derivatives.[1][2][3]

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aryl Bromide (electron-rich) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-95 |

| Aryl Bromide (electron-poor) | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (3) | Toluene | 110 | 8 | 80-98 |

| Aryl Chloride | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 24 | 60-85 |

| Heteroaryl Bromide | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | n-Butanol | 100 | 18 | 70-90 |

Application in Drug Discovery: p38 MAPK Inhibition

Substituted fluoropyridines are key structural motifs in many biologically active molecules. For instance, compounds bearing a 4-aryl-2-fluoropyridine scaffold have been investigated as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[4] The p38 MAPK signaling pathway plays a crucial role in the production of pro-inflammatory cytokines, making it a significant target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5]

The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the p38α enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory cascade.[6]

Below is a diagram illustrating the general experimental workflow for a Suzuki coupling reaction.

Caption: General experimental workflow for the Suzuki coupling reaction.

The following diagram illustrates the simplified p38 MAPK signaling pathway and the inhibitory action of a representative fluoropyridine-containing drug.

Caption: Simplified p38 MAPK signaling pathway and inhibition.

Troubleshooting and Optimization

-

Low Yield: If the yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The purity of the reagents, especially the boronic acid, is critical. Protodeboronation (loss of the boronic acid group) can be a significant side reaction; using anhydrous conditions or more stable boronic esters can sometimes mitigate this issue.

-

Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be necessary. Ensure that the catalyst has not deactivated; using a fresh batch of catalyst can be beneficial.

-

Side Products: Homocoupling of the boronic acid can be a common side reaction. This is often promoted by the presence of oxygen, so ensuring a thoroughly inert atmosphere is crucial.

By following these protocols and considering the optimization strategies, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of novel compounds for various applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoropyridine-4-boronic acid with various aryl and heteroaryl halides. This key transformation is instrumental in the synthesis of complex molecules for the pharmaceutical and materials science industries.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. The use of this compound as a coupling partner is of particular interest due to the prevalence of the fluoropyridine motif in medicinal chemistry. The fluorine substituent can significantly influence the electronic properties, metabolic stability, and binding affinity of drug candidates. However, the cross-coupling of heteroaryl boronic acids, such as this compound, can be challenging due to issues like protodeboronation under basic reaction conditions. This document outlines optimized protocols and reaction conditions to facilitate successful and efficient coupling reactions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organoboron reagent (in this case, this compound) is activated by a base, forming a boronate species. This species then transfers the 2-fluoropyridinyl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Key Components and Considerations

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the following components:

-

Palladium Catalyst: A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium complexes with phosphine (B1218219) ligands. The choice of catalyst can significantly impact reaction efficiency.

-

Ligand: Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. Common examples include triphenylphosphine (B44618) (PPh₃), SPhos, and XPhos.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. The choice of base can also influence the rate of protodeboronation.

-

Solvent: Aprotic polar solvents like dioxane, THF, and DMF are commonly used, often in combination with water. The solvent system can affect the solubility of the reactants and the stability of the catalytic species.

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with a range of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

SPhos

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (B91453) (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv.), the aryl bromide (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

-

Seal the flask, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Application Notes and Protocols for Suzuki-Miyaura Reaction with 2-Fluoropyridine-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules and advanced materials.

2-Fluoropyridine-4-boronic acid is a key building block in medicinal chemistry and organic synthesis.[1] The presence of the fluorine atom on the pyridine (B92270) ring can significantly influence the electronic properties, metabolic stability, and binding interactions of the final molecule. These application notes provide a detailed protocol and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the desired biaryl product and regenerates the Pd(0) catalyst.[2]

A challenge often encountered with heteroaryl boronic acids, such as this compound, is their susceptibility to protodeboronation under basic conditions. This side reaction can lead to lower yields of the desired coupled product. Careful selection of the base, solvent, and catalyst system is crucial to minimize this undesired pathway. In some cases, using anhydrous conditions or employing boronic esters can mitigate protodeboronation.[2]

Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. This protocol may require optimization depending on the specific substrates used.

Materials and Reagents:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

-

Degassed deionized water

-

Ethyl acetate (B1210297) (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., 2-5 mol%) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. If aqueous conditions are desired, add the degassed solvent mixture (e.g., dioxane/water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[2]

-

Work-up:

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of pyridine derivatives with various boronic acids. While specific data for this compound is limited in the literature, the data presented for analogous systems provide valuable guidance for reaction optimization.

Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling of Heteroaryl Derivatives.

| Entry | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 100 | 74 |

| 2 | Pd(dppf)Cl₂ (10) | K₃PO₄ (3.0) | Dioxane | 100 | 51 |

| 3 | Pd(dppf)Cl₂ (10) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 100 | 10 |

| 4 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | Not specified |

| 5 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O (10:1) | 100 | Not specified |

Data adapted from analogous heteroaryl coupling reactions. Yields are highly substrate-dependent.

Table 2: Representative Coupling Partners and Expected Yields.

| Coupling Partner (Aryl Halide) | Product | Expected Yield Range (%) |

| 4-Bromoanisole | 2-Fluoro-4-(4-methoxyphenyl)pyridine | 60-85 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | 55-80 |

| 3-Bromopyridine | 2-Fluoro-4-(pyridin-3-yl)pyridine | 40-70 |

| 4-Chlorotoluene | 2-Fluoro-4-(p-tolyl)pyridine | 50-75 |

| 2-Bromothiophene | 2-Fluoro-4-(thiophen-2-yl)pyridine | 45-70 |

Expected yields are based on similar Suzuki-Miyaura couplings of heteroaryl boronic acids and are intended as a general guide. Actual yields may vary.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Biarylpyridines using 2-Fluoropyridine-4-boronic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biarylpyridines via a Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoropyridine-4-boronic acid. Biarylpyridine moieties are significant scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The protocols outlined herein are designed to be a comprehensive guide for the synthesis, purification, and potential applications of these valuable compounds in drug discovery.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound offers a versatile and efficient route to a diverse range of molecules. This compound is a valuable building block in this context, allowing for the introduction of a fluorinated pyridine (B92270) ring, a common motif in pharmacologically active compounds. The fluorine substituent can significantly influence the physicochemical properties of the final molecule, such as its metabolic stability, binding affinity, and bioavailability.

The synthesized biarylpyridines have shown potential as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Notably, derivatives of biarylpyridines have been investigated as inhibitors of p38 MAP kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in drug development.[1][2][3][4]

Data Presentation: Expected Yields in Suzuki-Miyaura Coupling

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. The data is based on reported yields for similar coupling reactions of pyridine-based boronic acids and related compounds under optimized conditions.[5][6][7] Actual yields may vary depending on the specific substrate, catalyst system, and reaction conditions.

| Aryl Bromide Partner | Product Structure | Catalyst/Ligand System (Example) | Base | Solvent | Temperature (°C) | Expected Yield (%) |

| 4-Bromoanisole | 2-Fluoro-4-(4-methoxyphenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 - 95 |

| 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-4-(4-(trifluoromethyl)phenyl)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 80 - 90 |

| 3-Bromopyridine | 2-Fluoro-4,3'-bipyridine | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 75 - 85 |

| 1-Bromo-3,5-dimethylbenzene | 2-Fluoro-4-(3,5-dimethylphenyl)pyridine | Pd(OAc)₂ / SPhos | CsF | Toluene | 100 | 88 - 98 |

| 4-Bromobenzonitrile | 4-(4-cyanophenyl)-2-fluoropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 82 - 92 |

| 1-Bromo-2-fluorobenzene | 2-Fluoro-4-(2-fluorophenyl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70 - 80 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane)

-

Degassed water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous solvent and degassed water (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Purification Protocol: Flash Column Chromatography

Materials:

-

Silica (B1680970) gel (230-400 mesh)

-

Solvent system (e.g., Hexanes/Ethyl Acetate gradient)

-

Glass column

-

Compressed air or pump for pressure

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity solvent mixture (e.g., 95:5 Hexanes/Ethyl Acetate).

-

Pack the column with the silica slurry, ensuring no air bubbles are trapped.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

-

Load the dissolved sample onto the top of the silica gel column.

-

Begin eluting the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure biarylpyridine product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biarylpyridines using this compound.

Caption: Synthetic workflow for biarylpyridine synthesis.

Signaling Pathway: p38 MAP Kinase Inhibition

Biarylpyridines have been identified as potent inhibitors of the p38 MAP kinase signaling pathway, which is a key regulator of inflammatory responses.[2][4]

Caption: Inhibition of the p38 MAPK signaling pathway.

Signaling Pathway: VEGFR-2 Inhibition

Certain biarylpyridine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1][8][9]

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarship.claremont.edu [scholarship.claremont.edu]

- 8. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: Exploration of diverse hinge-binding fragments - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 9. Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Fluoropyridine-4-boronic Acid in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropyridine-4-boronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique structural features, including the fluorine-substituted pyridine (B92270) ring and the reactive boronic acid moiety, make it an ideal component for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient construction of complex biaryl and heteroaryl structures that are often found in potent and selective kinase inhibitors. The fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of dual Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. These kinases are implicated in various cellular processes, and their dysregulation is associated with diseases such as cancer.

Featured Application: Synthesis of Dual CLK/ROCK Inhibitors